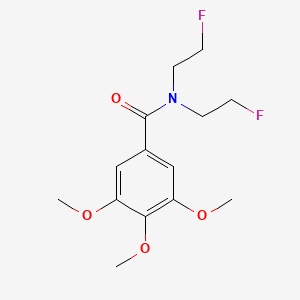

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide

Description

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxyphenyl core substituted with two 2-fluoroethyl groups on the amide nitrogen. The fluorine atoms on the ethyl groups introduce electronegativity and metabolic stability, distinguishing it from non-fluorinated derivatives.

Properties

CAS No. |

2262-24-0 |

|---|---|

Molecular Formula |

C14H19F2NO4 |

Molecular Weight |

303.30 g/mol |

IUPAC Name |

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C14H19F2NO4/c1-19-11-8-10(9-12(20-2)13(11)21-3)14(18)17(6-4-15)7-5-16/h8-9H,4-7H2,1-3H3 |

InChI Key |

OQBASORGUWVWGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CCF)CCF |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

- 3,4,5-Trimethoxybenzoyl chloride – The acylating agent.

- N,N-Bis(2-fluoroethyl)amine – The fluorinated amine nucleophile.

Coupling these intermediates via amide bond formation yields the final product.

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

Oxidation of 3,4,5-Trimethoxybenzaldehyde

3,4,5-Trimethoxybenzaldehyde is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions. The acid is then treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the acyl chloride.

Reaction Conditions

- Oxidation : 0°C to room temperature, 6–12 hours.

- Chlorination : Reflux in anhydrous dichloromethane (DCM) or toluene, 2–4 hours.

Preparation of N,N-Bis(2-Fluoroethyl)amine

Sulfonamide Protection Route (Adapted from Pettit and Smith, 1964)

This method involves a four-step sequence:

Step 1: Sulfonamide Formation

2,2'-Iminodiethanol reacts with p-toluenesulfonyl chloride in pyridine to form N-bis(2-hydroxyethyl)-p-toluenesulfonamide.

Reaction Conditions

Step 2: Mesylation

The hydroxyl groups are converted to mesylates using methanesulfonyl chloride in pyridine.

Reaction Conditions

Step 3: Fluoride Substitution

The mesylates undergo nucleophilic displacement with anhydrous potassium fluoride (KF) in diethylene glycol at 150–155°C.

Reaction Conditions

Step 4: Deprotection

The p-toluenesulfonyl group is cleaved using HBr in glacial acetic acid, yielding N,N-bis(2-fluoroethyl)amine hydrobromide.

Reaction Conditions

Amide Bond Formation

Schotten-Baumann Reaction

3,4,5-Trimethoxybenzoyl chloride reacts with N,N-bis(2-fluoroethyl)amine in a biphasic system (water/dichloromethane) with sodium hydroxide as the base.

Reaction Conditions

Coupling via Carbodiimide Reagents

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in dry tetrahydrofuran (THF):

Reaction Conditions

Purification and Characterization

Challenges and Optimization

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The fluoroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products Formed

Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

Reduction: Formation of N,N-bis(2-fluoroethyl)-3,4,5-trimethoxyaniline.

Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its cytotoxic properties and potential as an anticancer agent.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide involves its interaction with cellular components. The compound may target specific enzymes or receptors, leading to the disruption of cellular processes. The fluoroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, resulting in cytotoxic effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the amide nitrogen and aromatic ring significantly influences solubility, polarity, and bioavailability. Key analogues include:

*TMB = trimethoxybenzamide; †Calculated based on molecular formula.

Crystallographic and Hydrogen-Bonding Features

- Crystal Packing: N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () forms chains via N–H···O hydrogen bonds along the [101] direction.

Key Differentiators of N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide

Metabolic Stability : Fluorine atoms resist oxidative metabolism, offering a pharmacokinetic advantage over hydroxyethyl or methoxyethyl analogues .

Lipophilicity : Higher LogP values compared to polar derivatives may enhance membrane permeability but reduce aqueous solubility.

Toxicity Profile : Fluorinated compounds often exhibit unique toxicity risks (e.g., bioaccumulation), necessitating further study.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Fluoroethylation : Introducing 2-fluoroethyl groups via alkylation of the benzamide precursor using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under anhydrous conditions.

- Methoxy substitution : 3,4,5-Trimethoxybenzoyl chloride is reacted with bis(2-fluoroethyl)amine in the presence of a base (e.g., triethylamine) to form the amide bond.

- Optimization : Parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios are adjusted to maximize yield (typically 60–80%) and purity (confirmed via HPLC) .

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

- Analytical techniques :

- NMR spectroscopy : H and C NMR are used to confirm the presence of methoxy (-OCH), fluoroethyl (-CHCHF), and benzamide groups. Fluorine coupling patterns in F NMR resolve positional isomerism .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNO) and detects impurities .

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm ensures >95% purity .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Single-crystal X-ray diffraction (SCXRD) : Crystals are grown via slow evaporation in solvents like ethyl acetate. The SHELX suite (e.g., SHELXL) refines structures, resolving bond lengths (e.g., C-F: 1.39–1.42 Å) and torsion angles. Monoclinic space groups (e.g., P2/n) are common, with unit cell parameters (e.g., a = 5.0031 Å, b = 8.8986 Å) determined using a Bruker CCD diffractometer .

- Data contradiction : Discrepancies in fluorine orientation (axial vs. equatorial) may arise due to dynamic disorder; these are addressed using restraints in refinement software .

Q. How do fluorinated substituents influence the compound’s bioactivity in enzymatic assays?

- Structure-activity relationship (SAR) :

- Fluoroethyl groups : Enhance lipophilicity (logP ~2.8), improving blood-brain barrier permeability. Fluorine’s electronegativity stabilizes hydrogen bonds with target enzymes (e.g., acetylcholinesterase) .

- Methoxy groups : The 3,4,5-trimethoxy motif increases π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosinase inhibition IC = 12 µM) .

Q. What in silico approaches predict the metabolic stability of this compound?

- Computational tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.